

An In-depth Technical Guide to Methyl 6-bromo-5-fluoronicotinate

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Compound of Interest

Compound Name: Methyl 6-bromo-5-fluoronicotinate

Cat. No.: B571937

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Introduction

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the bromine atom allows for facile carbon-carbon bond formation through various cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties of the final products. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **Methyl 6-bromo-5-fluoronicotinate**.

Chemical and Physical Properties

Methyl 6-bromo-5-fluoronicotinate is a solid at room temperature.^[1] While extensive experimental data on its physical properties are not readily available in the public domain, some key characteristics have been reported or predicted.

Table 1: Physical and Chemical Properties of **Methyl 6-bromo-5-fluoronicotinate**

Property	Value	Source(s)
CAS Number	1214336-88-5	[2][3]
Molecular Formula	C ₇ H ₅ BrFNO ₂	[2]
Molecular Weight	234.02 g/mol	[2]
IUPAC Name	methyl 6-bromo-5-fluoropyridine-3-carboxylate	[3]
Synonyms	Methyl 6-bromo-5-fluoropyridine-3-carboxylate, 2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine	[4]
Physical Form	Solid	[3]
Purity	Typically >95% (HPLC)	[3]
Boiling Point	272.0 ± 40.0 °C (Predicted)	[2]
Density	1.660 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Slightly soluble in water	[2]
Storage	Ambient temperature	[3]

Note: Specific experimental data for melting point and detailed solubility in organic solvents are not currently available in publicly accessible literature.

Spectroscopic Data

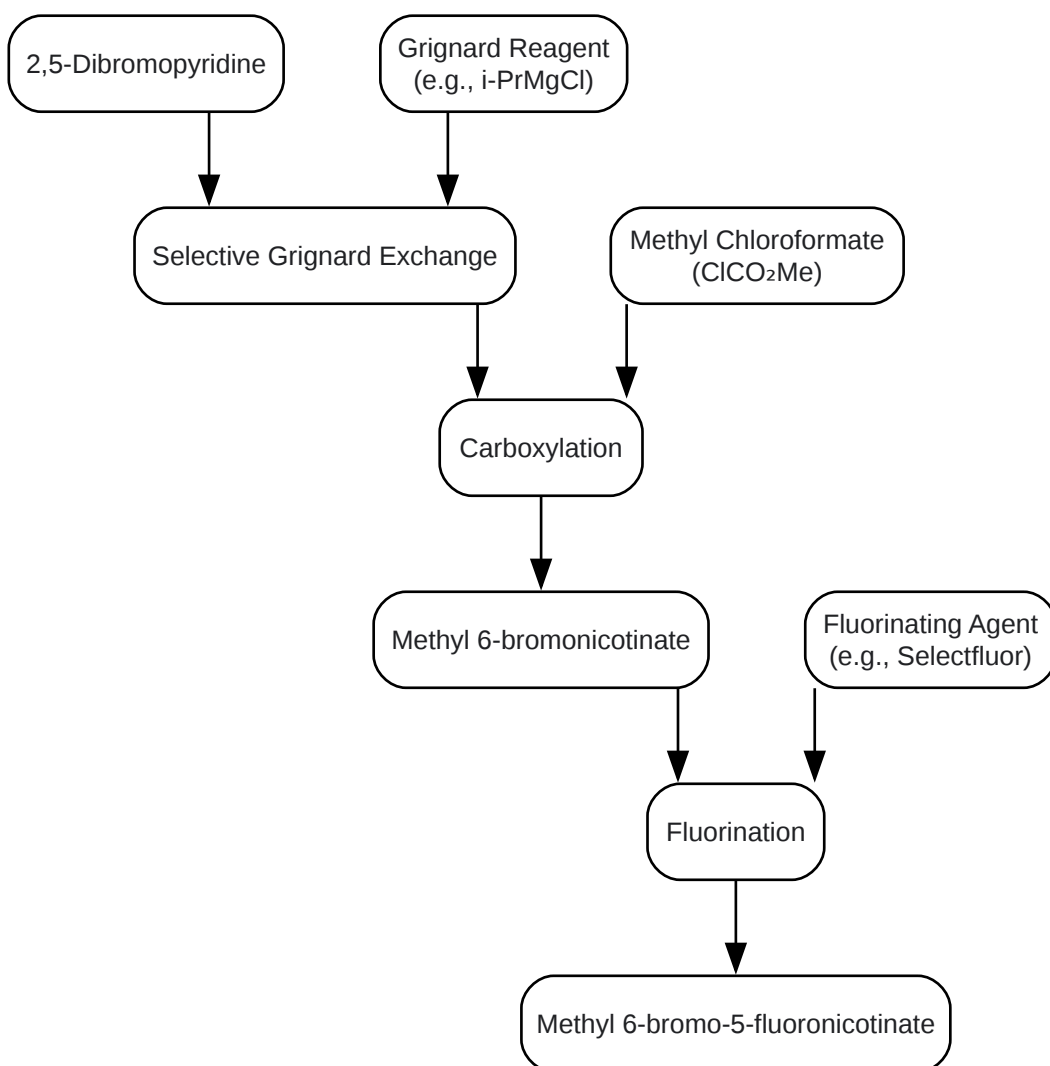
While a comprehensive set of spectroscopic data is not publicly available, a certificate of analysis for a commercial sample confirms the structure of **Methyl 6-bromo-5-fluoronicotinate** by ¹H NMR spectroscopy. Predicted mass spectrometry data is also available.[5]

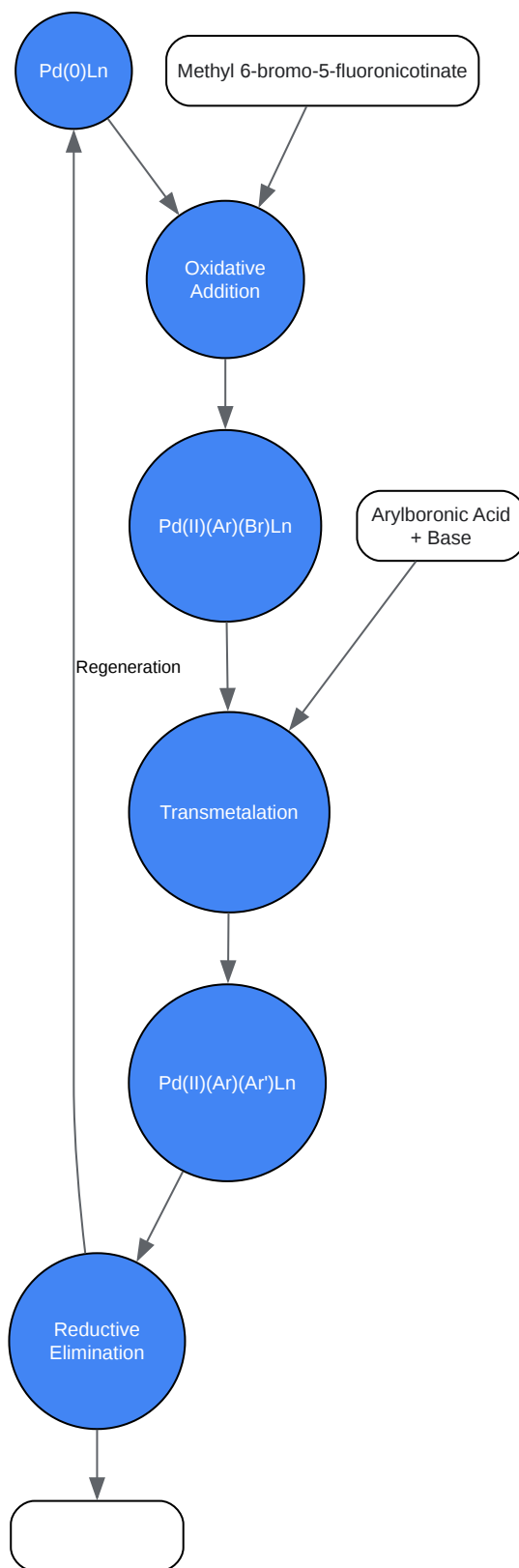
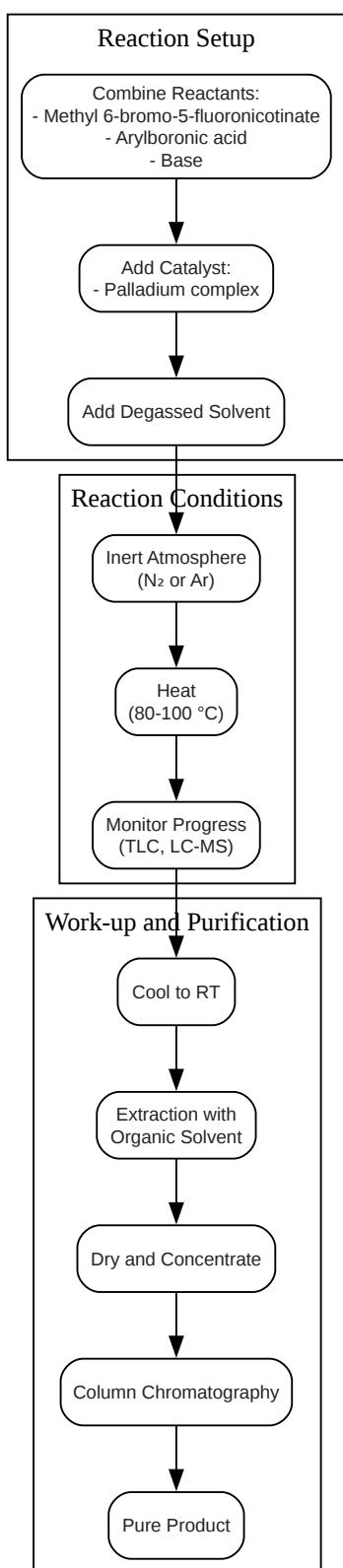
Table 2: Spectroscopic Data for **Methyl 6-bromo-5-fluoronicotinate**

Technique	Data	Source(s)
^1H NMR	Conforms to structure	-
^{13}C NMR	Data not publicly available	-
Mass Spectrometry	Predicted m/z: $[\text{M}+\text{H}]^+ =$ 233.95606, $[\text{M}+\text{Na}]^+ =$ 255.93800	[5]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Methyl 6-bromo-5-fluoronicotinate** is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from a patent describing the synthesis of the parent acid, 6-bromo-5-fluoronicotinic acid, followed by esterification.[6] The proposed pathway begins with the selective Grignard exchange of 2,5-dibromopyridine, followed by reaction with a chloroformate to introduce the ester group, and subsequent fluorination.





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